Dimethyl 2,3,5,6-tetrafluoroterephthalate
Overview
Description
Dimethyl 2,3,5,6-tetrafluoroterephthalate is a fluorinated aromatic compound with the molecular formula C10H6F4O4. It is a derivative of terephthalic acid where four fluorine atoms are substituted at the 2, 3, 5, and 6 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2,3,5,6-tetrafluoroterephthalate can be synthesized through the fluorination of dimethyl terephthalate. The process involves the reaction of dimethyl terephthalate with a fluorinating agent such as hydrogen fluoride (HF) or xenon difluoride (XeF2) under controlled conditions. The reaction typically takes place at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination reactors equipped with advanced temperature and pressure control systems. The process is optimized to achieve high yields and purity, ensuring the compound meets industry standards for various applications.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,3,5,6-tetrafluoroterephthalate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under specific conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions typically yield hydroxylated or hydrogenated derivatives of the compound.
Substitution: Substitution reactions can produce a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,3,5,6-tetrafluoroterephthalate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the study of fluorinated biomolecules and their interactions with biological systems.
Industry: The compound is utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which dimethyl 2,3,5,6-tetrafluoroterephthalate exerts its effects depends on its specific application. The pathways involved may include binding to specific receptors or enzymes, altering biochemical processes, or participating in chemical reactions.
Comparison with Similar Compounds
Dimethyl 2,3,5,6-tetrafluoroterephthalate is unique due to its high fluorine content and the specific positions of the fluorine atoms on the benzene ring. Similar compounds include:
Dimethyl terephthalate: The non-fluorinated precursor of this compound.
Dimethyl 2,3,5,6-tetrafluorobenzoic acid: A related compound with a carboxylic acid group instead of the ester group.
Dimethyl 2,3,5,6-tetrafluorophenylalanine: An amino acid derivative with fluorinated phenylalanine residues.
These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
dimethyl 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEMPCVTIITKAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1F)F)C(=O)OC)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469389 | |
Record name | dimethyl 2,3,5,6-tetrafluoroterephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727-55-9 | |
Record name | dimethyl 2,3,5,6-tetrafluoroterephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.